molecular formula C18H17NO B1627131 (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde CAS No. 405873-09-8

(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

Cat. No. B1627131
M. Wt: 263.3 g/mol
InChI Key: IAWAPDWVVBQEPB-HNNXBMFYSA-N
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Description

(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde , also known as (S)-(+)-tryptophanal , is a chiral aldehyde compound. Its chemical structure comprises three essential components:



  • Indole Ring : The 1-methylindol-3-yl group contributes to its aromatic character.

  • Phenyl Group : The 3-phenylpropionaldehyde moiety adds a phenyl ring.

  • Aldehyde Functional Group : The aldehyde group at the end of the molecule confers reactivity.



Molecular Structure Analysis

The molecular formula of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde is C~18~H~15~NO . Its three-dimensional structure exhibits chirality due to the (3S) configuration. The indole and phenyl rings contribute to its planar geometry.



Chemical Reactions Analysis


  • Aldol Condensation : The aldehyde group can participate in aldol reactions, forming β-hydroxyaldehydes or β-hydroxyketones.

  • Reduction : Reduction of the aldehyde group yields the corresponding alcohol.

  • Grignard Reaction : The phenyl group allows for Grignard reactions, leading to the formation of new carbon-carbon bonds.

  • Indole Modifications : The indole ring can undergo various functionalizations, such as halogenation, acylation, or Friedel-Crafts reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point lies within a specific range, which can be determined experimentally.

  • Solubility : It may exhibit solubility in organic solvents but limited solubility in water.

  • Stability : Consider its stability under various conditions (light, temperature, pH).


Safety And Hazards


  • Toxicity : Assess its toxicity profile, especially if it is intended for therapeutic use.

  • Handling Precautions : Proper handling, storage, and disposal guidelines are crucial.

  • Environmental Impact : Evaluate its environmental persistence and potential harm.


Future Directions


  • Biological Studies : Investigate its effects on cell lines, animal models, and potential therapeutic applications.

  • Structural Modifications : Explore derivatives with improved properties.

  • Drug Development : Consider its potential as an anticancer agent or other therapeutic interventions.


properties

IUPAC Name

(3S)-3-(1-methylindol-3-yl)-3-phenylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-19-13-17(16-9-5-6-10-18(16)19)15(11-12-20)14-7-3-2-4-8-14/h2-10,12-13,15H,11H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWAPDWVVBQEPB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CC=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)[C@@H](CC=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584381
Record name (3S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

CAS RN

405873-09-8
Record name (βS)-1-Methyl-β-phenyl-1H-indole-3-propanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405873-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 405873-09-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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